molecular formula C38H52N10O8.2H2O B1141738 Collagenase Chromophore-Substrate CAS No. 118081-33-7

Collagenase Chromophore-Substrate

Cat. No.: B1141738
CAS No.: 118081-33-7
M. Wt: 812.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Collagenase Chromophore-Substrate is a synthetic compound used primarily for the quantitative determination of collagenase activity. The compound is specifically cleaved by collagenase enzymes, making it a valuable tool in biochemical assays. The molecular structure of this compound is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH dihydrate, with a molecular weight of 812.91 g/mol .

Mechanism of Action

Target of Action

The primary targets of the Collagenase Chromophore-Substrate are collagenases , which are enzymes that can cleave the triple-helical domain of native fibrillar collagens . Collagenases are part of the matrix metalloproteinases family and bacterial collagenases . These enzymes target all forms of mammalian collagen, resulting in cell isolation .

Mode of Action

This compound is specifically cleaved by collagenase between the leucine and glycine residues . The substrate has a C-terminal arginine residue that increases its solubility in acid and alkaline buffers, and a Pro-D-Arg sequence that protects the peptide against enzymatic degradations from the carboxylic end .

Biochemical Pathways

The biochemical pathway involves the cleavage of the this compound by collagenase. This leads to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This process is part of the larger collagen degradation pathway, which is crucial for various biological processes including tissue remodeling and wound healing .

Pharmacokinetics

The pharmacokinetics of this compound involve its interaction with collagenase and subsequent cleavage. The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture previously acidified with citric acid . The substrate has no toxic effects on cells in the concentrations used for the determination .

Result of Action

The result of the action of collagenase on the this compound is the cleavage of the substrate, leading to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This cleavage is a key step in the degradation of collagen, which is a major component of the extracellular matrix .

Action Environment

The action of collagenase on the this compound is influenced by environmental factors such as temperature and pH. The optimal conditions for the reaction are a temperature of 25°C and a pH of 7.1 . Additionally, the presence of calcium and zinc ions is essential for active collagenase production .

Biochemical Analysis

Biochemical Properties

Collagenase Chromophore-Substrate interacts with collagenase, an enzyme that cleaves the triple-helical domain of native fibrillar collagens . The cleavage occurs specifically between the leucine and glycine residues . This interaction is crucial for the determination of collagenase activity in biochemical reactions .

Cellular Effects

This compound has no toxic effects on cells at the concentrations used for determination . It is involved in the regulation of collagen turnover during physiological conditions and in pathological conditions, such as fibrosis and cancer . The substrate’s interaction with collagenase influences cell function by modulating the extracellular matrix, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by collagenase. This cleavage leads to the formation of a colored fragment, PAZ-Pro-Leu-OH, and a colorless tripeptide . This process is crucial for the determination of collagenase activity and provides insights into the enzyme’s function at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its role in the determination of collagenase activity . The substrate’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, collagenase treatment had multiple effects including providing an early and improved inflammatory response and preventing the destruction of dermal collagen .

Metabolic Pathways

This compound is involved in the metabolic pathways related to collagen turnover . It interacts with collagenase, an enzyme that plays a crucial role in these pathways . The substrate can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in the determination of collagenase activity . The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture .

Subcellular Localization

The subcellular localization of this compound is related to its role in the determination of collagenase activity . The substrate’s activity or function can be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Collagenase Chromophore-Substrate involves the coupling of 4-Phenylazobenzyloxycarbonyl with a peptide sequence Pro-Leu-Gly-Pro-D-Arg. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization to obtain a stable, crystalline form .

Comparison with Similar Compounds

Uniqueness: Collagenase Chromophore-Substrate is unique due to its high specificity for collagenase enzymes and its ability to produce distinct, measurable fragments upon cleavage. This specificity and sensitivity make it an invaluable tool in both research and industrial applications .

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVBRODNGRBBH-ZQJCSZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746747
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118081-33-7
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.